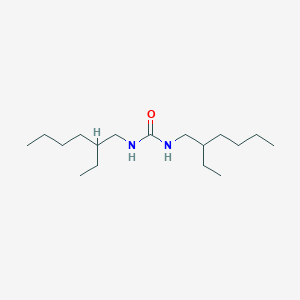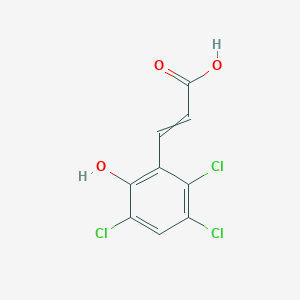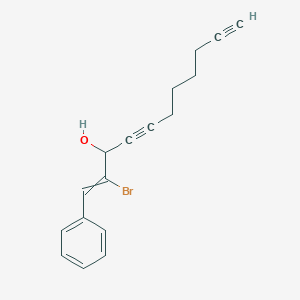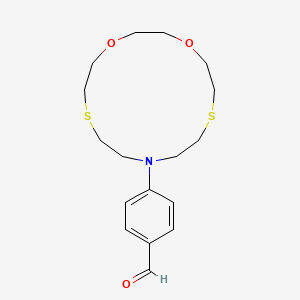
Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- is a complex organic compound with the molecular formula C17H25NO3S2 and a molecular weight of 355.515 g/mol This compound features a benzaldehyde moiety attached to a macrocyclic structure containing oxygen, sulfur, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- typically involves the reaction of 4-formylphenyl derivatives with macrocyclic compounds containing oxygen, sulfur, and nitrogen atoms. One common synthetic route includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yields while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific reaction conditions, including temperature control and solvent selection.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and macrocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular recognition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- involves its interaction with specific molecular targets and pathways. The compound’s macrocyclic structure allows it to form stable complexes with metal ions and other molecules, facilitating various biochemical processes. Its ability to undergo oxidation and reduction reactions also contributes to its biological activity, potentially affecting cellular pathways and enzyme functions .
類似化合物との比較
Similar Compounds
- 1-(4-formylphenyl)-1-aza-4,13-dithia-15-crown-5
- 4-(1-aza-7,10-dioxa-4,13-dithiacyclopentadecyl)benzaldehyde
- 1,4-dioxa-7,13-dithia-10-(4-formylphenyl)-10-azacyclopentadecane
Uniqueness
Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- stands out due to its unique combination of a benzaldehyde moiety and a macrocyclic structure containing oxygen, sulfur, and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
特性
CAS番号 |
240797-82-4 |
|---|---|
分子式 |
C17H25NO3S2 |
分子量 |
355.5 g/mol |
IUPAC名 |
4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)benzaldehyde |
InChI |
InChI=1S/C17H25NO3S2/c19-15-16-1-3-17(4-2-16)18-5-11-22-13-9-20-7-8-21-10-14-23-12-6-18/h1-4,15H,5-14H2 |
InChIキー |
HCRKYTPMZCOFDV-UHFFFAOYSA-N |
正規SMILES |
C1CSCCOCCOCCSCCN1C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)

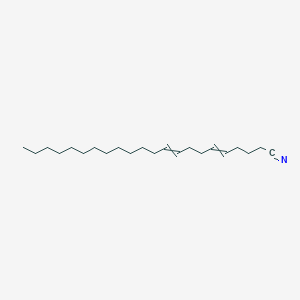
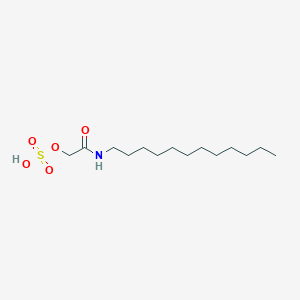
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

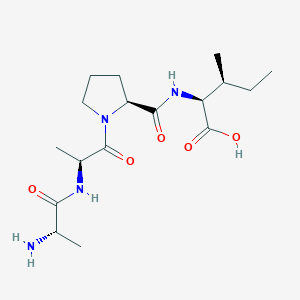
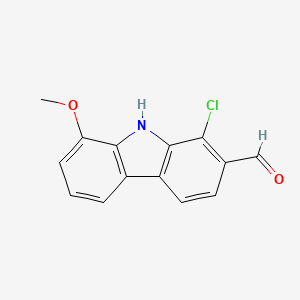
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
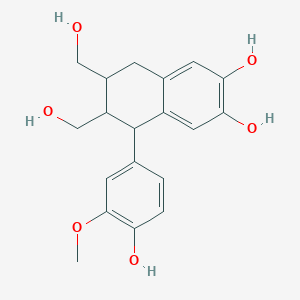
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
